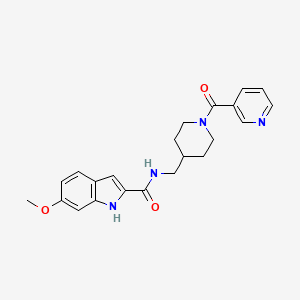

6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide

Description

6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound features an indole core, which is a common motif in many biologically active molecules, and a piperidine ring, which is often found in pharmaceuticals.

Properties

IUPAC Name |

6-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-18-5-4-16-11-20(25-19(16)12-18)21(27)24-13-15-6-9-26(10-7-15)22(28)17-3-2-8-23-14-17/h2-5,8,11-12,14-15,25H,6-7,9-10,13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPYLJVHLIFJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized via the reductive amination of a suitable aldehyde or ketone with piperidine.

Nicotinoyl Group Introduction: The nicotinoyl group can be introduced through an acylation reaction using nicotinic acid or its derivatives.

Amide Bond Formation: The final step involves the formation of the amide bond between the indole carboxylic acid and the piperidine derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions can occur at the carbonyl group of the amide bond or the nicotinoyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of indole derivatives.

Materials Science: It may have applications in the development of novel materials with specific electronic or optical properties.

Biology: The compound can be used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine ring can enhance the binding affinity and selectivity of the compound. The nicotinoyl group can modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

6-methoxy-1H-indole-2-carboxamide: Lacks the piperidine and nicotinoyl groups, which may result in different biological activity and pharmacokinetic properties.

N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide: Lacks the methoxy group, which may affect its interaction with biological targets.

6-methoxy-N-methyl-1H-indole-2-carboxamide: Lacks the piperidine and nicotinoyl groups, which may result in different biological activity and pharmacokinetic properties.

Uniqueness

6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide is unique due to the combination of the indole core, methoxy group, piperidine ring, and nicotinoyl group

Biological Activity

6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 286.33 g/mol

- CAS Number : 1235062-42-6

The structure includes a methoxy group, a nicotinoyl moiety, and an indole core, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple indole derivatives. The synthetic route often includes:

- Formation of the Indole Core : Using precursors such as 6-methoxyindole.

- Nicotinoyl Group Introduction : Attaching the nicotinoyl moiety through amide bond formation.

- Piperidine Functionalization : Incorporating the piperidine ring to enhance pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anti-tumor activity. For instance, compounds derived from similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 9h | A549 | 5.0 | Cell cycle arrest |

| Compound 9h | HepG2 | 4.5 | Induction of apoptosis |

| Compound 9h | MCF-7 | 6.0 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Research indicates that it may modulate pathways involved in neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Anti-inflammatory Properties

In addition to its antitumor and neuroprotective activities, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro .

The biological activity of this compound is believed to involve multiple mechanisms:

- HDAC Inhibition : The compound may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression related to cell cycle and apoptosis .

- Receptor Modulation : It may interact with nicotinic acetylcholine receptors (nAChRs), contributing to its neuroprotective effects.

- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate cellular damage associated with inflammation and cancer progression.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A recent publication detailed how derivatives based on this scaffold inhibited tumor growth in xenograft models, demonstrating significant promise for further development as anticancer agents .

- Neuroprotection in Animal Models : Experimental models showed that treatment with the compound improved cognitive function and reduced neuronal loss in models of induced neurodegeneration .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide and its analogs?

Methodological Answer:

The synthesis of indole-2-carboxamide derivatives typically involves coupling indole-2-carboxylic acids with amines or amine-containing intermediates. For example:

- Method A : Uses carbodiimide coupling agents (e.g., EDC/HOBt) to react indole-2-carboxylic acids with primary/secondary amines (e.g., 8h , 9a in , –98% yields).

- Method B : Employs acyl chloride intermediates for reactions with amines (e.g., 11b in , % yield).

- Method C : Involves nucleophilic substitution with Boc-protected amines, followed by deprotection (e.g., 14 and 15 in , –90% yields).

For the target compound, the nicotinoylpiperidine moiety is likely synthesized via nicotinic acid coupling to a piperidine intermediate, followed by methylation and indole-carboxamide conjugation. Purification often involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or automated systems like Biotage SP1 (–66% yields).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.